"3-Bromo-2-hydrazinyl-5-nitropyridine" properties and characteristics
"3-Bromo-2-hydrazinyl-5-nitropyridine" properties and characteristics
An In-Depth Technical Guide to 3-Bromo-2-hydrazinyl-5-nitropyridine: Properties, Synthesis, and Applications in Medicinal Chemistry
Introduction
3-Bromo-2-hydrazinyl-5-nitropyridine is a highly functionalized pyridine derivative that has emerged as a valuable and versatile building block in synthetic organic and medicinal chemistry. Its strategic combination of a reactive hydrazine group, an electron-deficient pyridine core, a nitro activating group, and a bromine handle allows for a wide array of chemical transformations. These features make it an ideal precursor for the construction of complex heterocyclic scaffolds, particularly fused pyrazolopyridine systems. Such systems are prevalent in numerous biologically active molecules and are of significant interest to researchers in drug discovery and development.[1][2] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and key applications of 3-Bromo-2-hydrazinyl-5-nitropyridine, with a focus on its utility for professionals in the pharmaceutical and life sciences sectors.
Physicochemical and Structural Properties
The unique arrangement of functional groups in 3-Bromo-2-hydrazinyl-5-nitropyridine dictates its chemical behavior and physical characteristics. The compound is a solid at room temperature and is classified as a hazardous material, requiring appropriate handling and storage conditions.[3] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 15862-38-1 | [3][4][5] |
| Molecular Formula | C₅H₅BrN₄O₂ | [3][4] |
| Molecular Weight | 233.02 g/mol | [3][5] |
| IUPAC Name | 3-bromo-2-hydrazinyl-5-nitropyridine | [4] |
| Synonyms | (3-Bromo-5-nitropyridin-2-yl)hydrazine, (3-bromo-5-nitro-2-pyridyl)hydrazine | [6] |
| SMILES | C1=C(C=NC(=C1Br)NN)[O-] | [3] |
| InChIKey | FGRGIVXZHDLCBP-UHFFFAOYSA-N | [4] |
| Topological Polar Surface Area (TPSA) | 94.08 Ų | [3] |
| logP | 1.0379 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 5 | [3] |
| Rotatable Bonds | 2 | [3] |
Synthesis and Reactivity
The synthesis of 3-Bromo-2-hydrazinyl-5-nitropyridine is typically achieved through the nucleophilic aromatic substitution (SNAr) of a suitable di-halogenated precursor with hydrazine. The presence of the electron-withdrawing nitro group at the 5-position activates the pyridine ring, facilitating the displacement of a leaving group at the 2-position.
Generalized Synthesis Protocol
This protocol describes a common laboratory-scale synthesis based on the reaction of a di-halopyridine with hydrazine hydrate, a method widely used for creating hydrazinylpyridine derivatives.[7][8]
Caption: Generalized synthetic route to the title compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the precursor (e.g., 2,3-dibromo-5-nitropyridine) in a suitable solvent such as ethanol.
-
Reagent Addition: Add an excess of hydrazine hydrate to the solution. The reaction is typically carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions.[8]
-
Reaction Conditions: Heat the mixture to reflux (approximately 78-80 °C for ethanol) and maintain for several hours.[8] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is typically concentrated under reduced pressure. The resulting residue is then partitioned between an organic solvent (like ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure 3-Bromo-2-hydrazinyl-5-nitropyridine.
Core Reactivity: A Gateway to Fused Heterocycles
The synthetic value of 3-Bromo-2-hydrazinyl-5-nitropyridine lies in its capacity for intramolecular cyclization. The vicinal arrangement of the hydrazinyl group and the endocyclic nitrogen atom makes it an excellent precursor for constructing fused pyrazole rings, leading to the pyrazolopyridine scaffold.
This transformation is foundational for generating libraries of compounds for high-throughput screening in drug discovery. Specifically, condensation of the hydrazine moiety with 1,3-dielectrophiles, such as β-ketoesters or malonaldehydes, followed by cyclization, yields substituted pyrazolo[4,3-c]pyridines.[2][9]
Caption: Key cyclization reactivity for drug scaffold synthesis.
The bromo and nitro groups offer additional vectors for chemical modification. The bromine atom can be functionalized via various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the nitro group can be reduced to an amine, which can then be further derivatized.[10][11] This multi-directional functionalization capability is highly advantageous in fragment-based drug discovery (FBDD).[10]
Applications in Drug Discovery and Development
The pyrazolopyridine core, readily accessible from 3-Bromo-2-hydrazinyl-5-nitropyridine, is a "privileged scaffold" in medicinal chemistry. It is found in numerous compounds that exhibit a wide range of biological activities, most notably as inhibitors of protein kinases.
-
Kinase Inhibitors: Many pyrazolopyridine derivatives have been investigated as inhibitors of various kinases, which are critical targets in oncology and inflammation. The scaffold acts as a bioisostere for purines, allowing it to bind effectively to the ATP-binding site of kinases.[9]
-
Carbonic Anhydrase Inhibitors: Certain pyrazolo[4,3-c]pyridine sulfonamides have shown potent inhibitory activity against human carbonic anhydrase (hCA) isoforms, which are involved in several physiological and pathological processes.[2]
-
Antiviral and Antimicrobial Agents: Nitrogen-containing heterocycles are a cornerstone of antimicrobial and antiviral drug development. The pyrazolopyridine framework has been explored for these applications as well.[1]
-
Central Nervous System (CNS) Agents: The scaffold has also been incorporated into molecules targeting CNS receptors, demonstrating its versatility across different therapeutic areas.
The ability to generate diverse libraries of compounds by modifying the pyrazolopyridine core at multiple positions makes 3-Bromo-2-hydrazinyl-5-nitropyridine a strategic starting material for lead optimization campaigns.
Safety, Handling, and Storage
As a nitro-aromatic hydrazine derivative, 3-Bromo-2-hydrazinyl-5-nitropyridine must be handled with care.
-
Hazards: The compound is classified as a hazardous material.[3] It should be considered toxic, an irritant, and potentially mutagenic, which are common hazards for this class of chemicals.
-
Handling: Always handle in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]
Conclusion
3-Bromo-2-hydrazinyl-5-nitropyridine is a synthetically powerful and strategically important intermediate for chemical and pharmaceutical research. Its well-defined reactivity, particularly in the construction of pyrazolopyridine scaffolds, provides a reliable and efficient route to compounds of significant biological interest. The presence of multiple functionalization points allows for the systematic exploration of chemical space, making it an invaluable tool for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
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Gultyai, V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 829. Available at: [Link]
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Scott, J. S., et al. (2020). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 18(3), 441-446. Available at: [Link]
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Al-Abdullah, E. S., et al. (2011). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 16(4), 3464-3474. Available at: [Link]
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Abdel-Gawad, H., et al. (2022). Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. ChemistrySelect, 7(36). Available at: [Link]
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NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. Retrieved from [Link]
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Al-Warhi, T., et al. (2022). Development of the 5‑Nitrosalicaldehyde Arylhydrazones as Anticancer (MCF‑7 and HCT116) Agents Targeting Inhibition of VEGFR‑2 and Cytokines (IL‑6 and TNF-α). ACS Omega, 7(49), 45300-45314. Available at: [Link]
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